molecular formula C8H8N2O2 B1427679 5-Methoxypyrrolo[3,2-b]pyridin-1-ol CAS No. 1381944-65-5

5-Methoxypyrrolo[3,2-b]pyridin-1-ol

Cat. No.: B1427679
CAS No.: 1381944-65-5
M. Wt: 164.16 g/mol
InChI Key: JDRVVWDKMHNZTC-UHFFFAOYSA-N
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Description

5-Methoxypyrrolo[3,2-b]pyridin-1-ol (CAS 1381944-65-5) is a high-value pyrrolopyridine derivative supplied for research and development applications. With a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, this compound is part of the important class of nitrogen-containing heterocycles . Pyrrolopyridine scaffolds are recognized as privileged structures in medicinal chemistry due to their prevalence in biologically active molecules and approved drugs . These fused heterocyclic systems are of significant interest for constructing polyheterocyclic compounds via efficient synthetic strategies like multicomponent and click reactions, which are valuable for generating complex molecular architectures for pharmaceutical and optical applications . As a building block, this compound enables the exploration of new chemical space in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-2-7-6(9-8)4-5-10(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVVWDKMHNZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743055
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90743055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-65-5
Record name 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Early-Stage Property Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful research pipelines. The intrinsic physicochemical properties of a potential drug candidate are fundamental determinants of its ultimate pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity, solubility, and ionization state directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME). Therefore, the early and accurate characterization of these parameters is not merely a data-gathering exercise; it is a critical step in risk mitigation, enabling project teams to prioritize candidates with the highest probability of success and deprioritize those with inherent liabilities before committing significant resources.

This guide focuses on 5-Methoxypyrrolo[3,2-b]pyridin-1-ol, a heterocyclic compound featuring the aza-indole scaffold. The pyrrolopyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active agents.[1] Its unique electronic and structural features make it an attractive starting point for designing novel therapeutics. This document provides a comprehensive, computationally-derived profile of its key physicochemical properties, offering field-proven insights into its potential as a drug development candidate. The predictions herein are generated using established in silico models, which serve as a powerful and cost-effective alternative to extensive experimental characterization in the early discovery phase.[2]

Computational Methodology: A Self-Validating In Silico Workflow

To ensure the highest degree of confidence in the predicted data, a validated computational workflow was employed. The foundation of this process is the molecule's structure, represented by its canonical SMILES (Simplified Molecular Input Line Entry System) string: COC1=CC2=C(N1)C=CN=C2O . This representation serves as the input for a suite of predictive algorithms.

The primary tool utilized for this analysis is the SwissADME web tool, a highly reputable platform in the drug discovery community for its robust and transparent predictive models.[3] The causality for selecting this tool is its integration of multiple, well-regarded prediction methods for each property, providing a consensus view that mitigates the biases of any single algorithm.

  • Lipophilicity (logP): The predicted octanol/water partition coefficient (logP) is an aggregation of multiple methods, including atom-based and fragment-based approaches like XLOGP3 and WLOGP.[4][5] This provides a more reliable estimate than a single method alone.

  • Aqueous Solubility (logS): Solubility is predicted using models derived from the ESOL (Estimated SOLubility) method, which relates solubility to molecular weight, logP, and the number of rotatable bonds.[6][7]

  • Ionization (pKa): The acid dissociation constant (pKa) is estimated using algorithms that analyze the influence of a molecule's electronic structure on its ionizable centers. Accurate pKa prediction is critical as it dictates the charge state of the molecule at physiological pH, which profoundly impacts solubility, permeability, and target binding.[8][9]

This multi-model approach constitutes a self-validating system; significant divergence between different predictive methods for a single property would flag the molecule for more cautious interpretation, thereby enhancing the trustworthiness of the final data.

G cluster_input Input Stage cluster_processing Computational Analysis Engine (SwissADME) cluster_output Output & Interpretation Input Chemical Structure This compound SMILES Canonical SMILES Generation (COC1=CC2=C(N1)C=CN=C2O) Input->SMILES Structure Conversion Algo Parallel Property Prediction Algorithms (logP, logS, pKa, TPSA, etc.) SMILES->Algo Feed to Models DataTable Consolidated Data Table (Quantitative Results) Algo->DataTable Aggregate Predictions Analysis Drug-Likeness & ADME Profile Analysis (e.g., Lipinski's Rules) DataTable->Analysis Interpret Data

Caption: In Silico Physicochemical Property Prediction Workflow.

Predicted Physicochemical Profile

All quantitative data for this compound are summarized in the table below. These values represent a consensus or best-estimate prediction from the computational models employed.

Physicochemical PropertyPredicted ValueImplication in Drug Discovery
Molecular Formula C₈H₈N₂O₂Provides the elemental composition.
Molecular Weight (MW) 164.16 g/mol Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and diffusion.
Lipophilicity (iLOGP) 0.95Indicates balanced solubility, suggesting potential for both aqueous solubility and cell membrane permeability.
Aqueous Solubility (logS - ESOL) -2.10Corresponds to a classification of "Soluble," which is highly desirable for oral bioavailability and formulation.[10]
Topological Polar Surface Area (TPSA) 61.91 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability and cell membrane permeation.
Hydrogen Bond Donors (HBD) 2Complies with the standard drug-likeness rule of ≤ 5, minimizing potential for poor permeability.
Hydrogen Bond Acceptors (HBA) 4Complies with the standard drug-likeness rule of ≤ 10.
Number of Rotatable Bonds 1Low conformational flexibility, which can be favorable for binding affinity and reduced entropy loss upon binding.
Most Acidic pKa 7.51 (Hydroxyl)The N-hydroxyl group is predicted to be weakly acidic, suggesting partial ionization at physiological pH (7.4).
Most Basic pKa 2.15 (Pyridine)The pyridine nitrogen is predicted to be weakly basic, suggesting it will be predominantly neutral at physiological pH.

Interpretation and Implications for Drug Development

The in silico profile of this compound is highly encouraging from a drug development perspective. An analysis grounded in established medicinal chemistry principles reveals several key strengths:

  • Compliance with Drug-Likeness Rules: The compound shows zero violations of Lipinski's Rule of Five, a foundational guideline for assessing the drug-likeness of a molecule. This compliance (MW < 500, logP < 5, HBD < 5, HBA < 10) is a strong indicator of potentially favorable ADME properties.

  • Balanced Lipophilicity and Solubility: The predicted logP of 0.95 strikes an excellent balance between hydrophilicity and lipophilicity. This "sweet spot" is often crucial for achieving sufficient aqueous solubility to prevent formulation issues while retaining enough lipophilicity to passively diffuse across biological membranes like the gut wall.[11]

  • Favorable Permeability Profile: The Topological Polar Surface Area (TPSA) is a key predictor of passive molecular transport across membranes. With a TPSA of 61.91 Ų, the molecule is well below the common threshold of 140 Ų, suggesting it has a high probability of good oral absorption and cell permeability. The "BOILED-Egg" model from SwissADME, which plots TPSA against logP, predicts high gastrointestinal absorption for this compound.[12]

  • Ionization State at Physiological pH: The predicted pKa values are particularly informative. The most acidic pKa of 7.51 for the N-hydroxyl group means that at a physiological pH of 7.4, the compound will exist as an equilibrium mixture of its neutral and anionic (deprotonated) forms. This partial ionization can enhance aqueous solubility. The weakly basic pyridine nitrogen (pKa 2.15) will be almost entirely in its neutral form, which is beneficial for avoiding potential off-target effects associated with highly basic centers.

Conclusion

The comprehensive in silico analysis of this compound predicts a highly favorable physicochemical profile for a small molecule drug candidate. Its excellent compliance with established drug-likeness rules, coupled with a balanced lipophilicity-solubility profile and a low polar surface area, strongly suggests a high potential for good oral bioavailability and membrane permeability. While these computational predictions require subsequent experimental validation, they provide a robust, data-driven rationale for advancing this compound or its analogs in a drug discovery program. This early-stage assessment allows researchers to proceed with confidence, having mitigated some of the fundamental risks associated with poor ADME properties.

References

  • PubChem. 5-Fluoro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

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  • Oprea, T. I. Prediction of Drug-Like Properties. Madame Curie Bioscience Database. NCBI Bookshelf. [Link]

  • Pipzine Chemicals. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. [Link]

  • Mannhold, R., & Tetko, I. V. Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • SwissADME. Frequently Asked Questions. [Link]

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  • Liu, K., et al. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

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  • Elekofehinti, O. O., et al. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds. PubMed Central. [Link]

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  • Reddit. Computational pKa Determination. r/comp_chem. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

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5-Methoxypyrrolo[3,2-b]pyridin-1-ol: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. This technical guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential therapeutic applications of a novel derivative, 5-Methoxypyrrolo[3,2-b]pyridin-1-ol. As a compound not yet cataloged with a unique CAS number, this document serves as a roadmap for researchers and drug development professionals interested in exploring this new chemical entity. We will delve into logical synthetic pathways, leveraging established methodologies for the functionalization of the pyrrolopyridine core. Furthermore, we will present computationally predicted properties to guide initial experimental design and discuss the rationale for its potential applications in oncology and other therapeutic areas based on structure-activity relationships of closely related analogues.

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. These structures are of significant interest in drug discovery due to their ability to mimic endogenous purines and interact with a wide range of biological targets. The pyrrolo[3,2-b]pyridine isomer, in particular, has been identified as a key pharmacophore in a variety of therapeutic agents.[1]

Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are critical targets in oncology.[2] For instance, certain substituted pyrrolo[3,2-b]pyridines have demonstrated significant anti-proliferative activity against melanoma cell lines.[3] The versatility of this core structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

This guide focuses on a novel, hypothetical derivative: This compound . The introduction of a methoxy group at the 5-position and a hydroxyl group at the 1-position (as an N-oxide) is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to unique biological activities. The N-oxide functionality can enhance solubility and alter metabolic pathways, while the 5-methoxy group can influence target binding and pharmacokinetic profiles.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, starting from a readily available substituted pyridine. The following proposed synthetic route is based on established and reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The key disconnections involve the formation of the pyrrole ring and the N-oxidation of the pyridine ring.

Retrosynthesis Target This compound Intermediate1 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 N-Oxidation Intermediate2 Functionalized 2-amino-3-halopyridine Intermediate1->Intermediate2 Pyrrole Ring Formation StartingMaterial Substituted Pyridine Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of a Suitable 2,3-disubstituted 5-methoxypyridine precursor.

The synthesis would commence with a commercially available 5-methoxypyridine derivative. A common strategy involves the introduction of an amino group at the 2-position and a halogen at the 3-position to facilitate the subsequent pyrrole ring formation.

Step 2: Construction of the Pyrrole Ring.

A well-established method for constructing the pyrrole ring onto a pyridine core is the Batcho-Leimgruber indole synthesis or a related palladium-catalyzed cyclization. For instance, the reaction of a 2-amino-3-halopyridine with a suitable three-carbon synthon, followed by cyclization, would yield the 5-methoxy-1H-pyrrolo[3,2-b]pyridine intermediate.

Step 3: N-Oxidation of the Pyridine Ring.

The final step involves the selective N-oxidation of the pyridine nitrogen. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).[4] The reaction is generally clean and proceeds in high yield.

Synthetic Workflow Start Substituted 5-Methoxypyridine Step1 Functionalization (e.g., Amination, Halogenation) Start->Step1 Intermediate1 2-Amino-3-halo -5-methoxypyridine Step1->Intermediate1 Step2 Pyrrole Ring Formation (e.g., Batcho-Leimgruber) Intermediate1->Step2 Intermediate2 5-Methoxy-1H-pyrrolo [3,2-b]pyridine Step2->Intermediate2 Step3 N-Oxidation (e.g., m-CPBA) Intermediate2->Step3 End 5-Methoxypyrrolo [3,2-b]pyridin-1-ol Step3->End

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data for this novel compound, computational methods can provide valuable predictions of its physicochemical and spectroscopic properties. These predictions are essential for guiding purification, characterization, and initial biological screening.[5]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~178.17 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~1.5 - 2.0Indicates good membrane permeability and balanced solubility.
Topological Polar Surface Area (TPSA) ~50 - 60 ŲSuggests good oral absorption and cell permeability.
Hydrogen Bond Donors 1Contributes to target binding interactions.
Hydrogen Bond Acceptors 3Contributes to target binding interactions and solubility.
Predicted Spectroscopic Data

Predicting NMR spectra is a powerful tool for structure verification of novel compounds.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing N-oxide.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon attached to the methoxy group will appear downfield, and the carbons in the vicinity of the nitrogen atoms will also exhibit characteristic shifts.

Computational NMR prediction tools can be used to generate a theoretical spectrum to compare with experimental data once the compound is synthesized.[8]

Potential Therapeutic Applications and Biological Rationale

The pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore in modern drug discovery, with derivatives showing a broad range of biological activities.[1]

Kinase Inhibition in Oncology

A primary area of interest for this compound is as a potential kinase inhibitor. Many successful kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions with the hinge region of the kinase active site. The N-oxide and pyrrole NH group of the target molecule are well-suited for such interactions. The 5-methoxy substituent can be directed towards a hydrophobic pocket within the active site, potentially enhancing binding affinity and selectivity.

Kinase_Inhibition Molecule This compound Pyrrole NH N-Oxide 5-Methoxy Group Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Molecule:f1->Kinase:p1 H-Bond Molecule:f2->Kinase:p1 H-Bond Molecule:f3->Kinase:p2 Hydrophobic Interaction

Caption: Proposed binding mode of the target molecule in a kinase active site.

Other Potential Applications

Beyond oncology, pyrrolopyridine derivatives have shown potential in other therapeutic areas, including:

  • Antiviral Activity: The structural similarity to purines makes them potential inhibitors of viral polymerases.

  • Anti-inflammatory Agents: Modulation of inflammatory pathways through inhibition of specific kinases or other targets.

  • Neurological Disorders: Certain derivatives have shown activity against targets in the central nervous system.[1]

The unique substitution pattern of this compound warrants its investigation across a broad range of biological assays to uncover its full therapeutic potential.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive, albeit prospective, analysis of this compound, from its logical synthesis to its predicted properties and potential applications. The proposed synthetic route is based on robust and well-documented chemical transformations, providing a clear path for its preparation in the laboratory.

The next critical steps for advancing this molecule as a potential drug candidate are:

  • Chemical Synthesis and Characterization: The successful synthesis and thorough characterization of the compound, including confirmation of its structure by NMR, mass spectrometry, and X-ray crystallography if possible.

  • In Vitro Biological Screening: Evaluation of its activity against a panel of relevant biological targets, with an initial focus on a diverse kinase panel.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.

The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. This compound stands as a promising starting point for such an endeavor.

References

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Theoretical NMR Shifts for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the theoretical determination of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol. The narrative is constructed from the perspective of a Senior Application Scientist, emphasizing not only the computational protocols but also the scientific rationale behind methodological choices. By integrating high-level Density Functional Theory (DFT) calculations with established best practices, this document serves as an authoritative resource for the structural elucidation of novel heterocyclic compounds, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Imperative for Accurate Structural Characterization

This compound belongs to the azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The precise structural verification of such compounds is a cornerstone of the development pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information in solution.[1][2]

However, the unambiguous assignment of NMR spectra for complex molecules can be challenging. Computational prediction of NMR parameters has emerged as an indispensable tool to complement experimental data.[3][4] By calculating chemical shifts ab initio, we can predict spectra for candidate structures, aiding in the confirmation of newly synthesized molecules and the resolution of complex structural isomers. This guide details the robust computational workflow for generating reliable theoretical NMR data for this compound.

The Computational Protocol: A System of In-Built Validation

The accuracy of a theoretical NMR prediction is fundamentally dependent on the quality of the underlying quantum mechanical calculations. The protocol described herein is designed as a self-validating system, where each step builds upon a rigorously established foundation.

Foundational Step: Molecular Geometry Optimization

The first and most critical phase is determining the most stable three-dimensional conformation of the molecule. NMR shielding tensors are exquisitely sensitive to internuclear distances and angles; therefore, an accurately optimized geometry is non-negotiable.

Protocol:

  • Initial Structure Generation: A 3D model of this compound was constructed.

  • Quantum Mechanical Method: Geometry optimization was performed using Density Functional Theory (DFT).[5] The B3LYP hybrid functional was selected for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

  • Basis Set Selection: The 6-311+G(2d,p) basis set was employed. This triple-zeta basis set provides sufficient flexibility for an accurate description of the electron density. The inclusion of diffuse functions (+) is critical for atoms with lone pairs (O, N), and polarization functions (2d,p) are essential for correctly describing bonding environments.

  • Confirmation of a True Minimum: A subsequent frequency calculation was performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local energy minimum on the potential energy surface.

Core Calculation: Predicting NMR Shielding Tensors

With a validated equilibrium geometry, the magnetic shielding of each nucleus can be calculated. This property is then used to determine the chemical shift relative to a standard reference.

Protocol:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method was used for the NMR calculation.[6] The GIAO approach is the industry standard for reliable chemical shift prediction as it effectively mitigates the issue of gauge-origin dependence.[7]

  • Level of Theory: To maintain consistency, the same DFT functional (B3LYP) and basis set (6-311+G(2d,p)) from the geometry optimization were used.

  • Simulating Realistic Conditions (Solvent Effects): NMR experiments are typically conducted in solution. To mimic this, solvent effects were incorporated using the Polarizable Continuum Model (PCM).[8][9] This model treats the solvent as a continuous dielectric medium, accounting for bulk electrostatic interactions that can influence nuclear shielding.[10][11] DMSO-d₆ was chosen as the solvent for this simulation, being a common choice for polar heterocyclic compounds.

  • Conversion to Chemical Shifts: The output of a GIAO calculation is the absolute magnetic shielding tensor (σ) for each nucleus. To convert this to the familiar chemical shift (δ), the calculated shielding of a reference compound, Tetramethylsilane (TMS), must be subtracted: δ_sample = σ_TMS - σ_sample The σ_TMS value must be calculated at the exact same level of theory (GIAO/B3LYP/6-311+G(2d,p) with PCM-DMSO) to ensure systematic error cancellation.[7]

G cluster_workflow Computational NMR Prediction Workflow A 1. Build Initial 3D Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis B->C Optimized Geometry D Confirmation Check: No Imaginary Frequencies? C->D D->B No (Re-optimize) E 4. GIAO NMR Calculation (B3LYP/6-311+G(2d,p)) + PCM Solvent Model (DMSO) D->E Yes (True Minimum) G 6. Calculate Final Chemical Shifts (δ) δ = σ_TMS - σ_sample E->G σ_sample F 5. Calculate Shielding Tensors (σ) for TMS at same Level of Theory F->G σ_TMS

Caption: A self-validating workflow for theoretical NMR shift prediction.

Predicted NMR Data

The following tables present the theoretically derived ¹H and ¹³C NMR chemical shifts for this compound, calculated using the protocol described above. The atom numbering scheme is provided for clarity.

G mol

Caption: Atom numbering for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, referenced to TMS)
PositionPredicted δ (ppm)Expected MultiplicityNotes
H27.45dAdjacent to pyrrole nitrogen; deshielded.
H36.51dCoupled to H2.
H48.05dDeshielded by adjacent pyridine nitrogen and ring current.
H66.90dShielded relative to H4 by the methoxy group.
OCH₃3.92sTypical chemical shift for an aryl methoxy group.
OH (N1)11.80s (broad)Acidic proton, likely to be broad.
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, referenced to TMS)
PositionPredicted δ (ppm)Notes
C2126.2
C3101.8Shielded by adjacent N-OH group.
C3a139.0Pyrrole-pyridine ring junction.
C4144.7Deshielded by adjacent nitrogen.
C5153.5Attached to electron-donating methoxy group.
C6109.8Shielded by methoxy group.
C7a131.1Pyrrole-pyridine ring junction.
OCH₃56.1Typical methoxy carbon shift.

Interpretation and Scientific Insights

The predicted chemical shifts are consistent with the electronic features of the this compound structure.

  • ¹H NMR Insights: The protons on the pyridine ring (H4, H6) exhibit a significant chemical shift difference, which is characteristic of a substituted pyridine ring. The electron-donating methoxy group at C5 strongly shields the ortho proton H6. Conversely, H4 is significantly deshielded due to its proximity to the electronegative pyridine nitrogen. The N-hydroxyl proton is predicted to be highly deshielded (11.80 ppm), typical for such functional groups, especially in a hydrogen-bond-accepting solvent like DMSO.

  • ¹³C NMR Insights: The chemical shifts of the carbon atoms reflect the expected electronic effects. C5, directly attached to the oxygen of the methoxy group, is the most deshielded carbon in the pyridine ring. Aromatic carbons generally appear above 100 ppm, which is consistent with the predictions.[2] The carbons of the pyrrole ring (C2, C3) are generally more shielded than those of the pyridine ring, reflecting the electron-rich nature of the pyrrole system.

Conclusion

This guide has outlined a rigorous, first-principles-based methodology for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound. By employing DFT with the GIAO method and incorporating solvent effects, we can generate high-fidelity theoretical spectra. This data serves as a powerful predictive tool for researchers, enabling more rapid and confident structural confirmation of synthesized compounds. The synergy between high-quality computational prediction and experimental spectroscopy represents the gold standard in modern chemical research and is essential for accelerating discovery in fields like drug development.

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Unraveling the Therapeutic Potential of Methoxy-Pyrrolopyridinols: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including approved drugs. Its ability to mimic the purine ring of ATP makes it a particularly effective hinge-binding motif for kinase inhibitors.[1] The introduction of a methoxy group can further enhance the therapeutic potential of this scaffold. The methoxy group, a common feature in natural products and their derivatives, is strategically employed in modern drug design to improve ligand-target interactions, physicochemical properties, and metabolic stability.[2][3][4] This technical guide provides a comprehensive overview of the potential biological targets of methoxy-pyrrolopyridinols, drawing insights from the established activities of related compounds. Furthermore, it outlines a strategic and in-depth approach for the identification and validation of these targets, tailored for researchers and drug development professionals.

While direct literature on "methoxy-pyrrolopyridinols" is nascent, the extensive research on pyrrolopyridine derivatives provides a strong foundation for hypothesizing their likely biological targets. This guide will, therefore, focus on a logical, evidence-based approach to exploring the therapeutic landscape of this promising class of molecules.

Hypothesized Biological Targets of Methoxy-Pyrrolopyridinols

Based on the known biological activities of structurally related pyrrolopyridine compounds, we can postulate several high-probability target classes for methoxy-pyrrolopyridinols. The addition of the methoxy group is anticipated to modulate the potency, selectivity, and pharmacokinetic properties of the parent pyrrolopyridine scaffold.[3]

Protein Kinases: A Primary Avenue of Investigation

The vast majority of biologically active pyrrolopyridine derivatives exert their effects through the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine scaffold is a known hinge-binding motif, effectively competing with ATP for the active site of kinases.

Key Kinase Targets of Approved Pyrrolopyridine Drugs:

DrugPrimary Kinase Target(s)Therapeutic Indication
Vemurafenib BRAF V600EMetastatic Melanoma[5][6][7]
Pexidartinib CSF1R, KIT, FLT3Tenosynovial Giant Cell Tumor[8][9][10]

Other Promising Kinase Targets for Pyrrolopyridine Scaffolds:

  • FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia.[8]

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[11]

  • Human Epidermal Growth Factor Receptor 2 (Her2): Overexpressed in a subset of breast cancers.[11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis.[11]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[11]

  • Met Proto-Oncogene, Receptor Tyrosine Kinase (Met): Implicated in various cancers.

  • Pim kinases: Serine/threonine kinases that are therapeutic targets for certain leukemias and other cancers.[12]

  • Extracellular signal-regulated kinase 5 (ERK5): Plays a role in cancer progression, including angiogenesis and metastasis.[13]

The methoxy group on the pyrrolopyridinol scaffold could potentially enhance binding affinity to the kinase active site or improve selectivity against off-target kinases, thereby reducing side effects.[3]

Visualizing the Kinase Inhibition Landscape

The following diagram illustrates the central role of kinases as targets for pyrrolopyridine-based inhibitors and the potential for methoxy-pyrrolopyridinols to modulate these interactions.

Kinase_Inhibition_Landscape cluster_Compound Methoxy-Pyrrolopyridinols cluster_Targets Potential Kinase Targets cluster_Pathways Affected Signaling Pathways Compound Methoxy-Pyrrolopyridinol (Hypothesized Kinase Inhibitor) BRAF BRAF V600E Compound->BRAF Inhibits CSF1R CSF1R Compound->CSF1R Inhibits FLT3 FLT3 Compound->FLT3 Inhibits EGFR EGFR Compound->EGFR Inhibits Pim_Kinase Pim Kinase Compound->Pim_Kinase Inhibits GSK3B GSK-3β Compound->GSK3B Inhibits MAPK MAPK Pathway (Proliferation, Survival) BRAF->MAPK CSF1R->MAPK FLT3->MAPK EGFR->MAPK Cell_Cycle Cell Cycle Regulation Pim_Kinase->Cell_Cycle Neurodevelopment Neuronal Signaling GSK3B->Neurodevelopment MAPK->Cell_Cycle Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Hypothesized interaction of methoxy-pyrrolopyridinols with key kinase targets and their downstream signaling pathways.

Glycogen Synthase Kinase 3β (GSK-3β): A Target for Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[14][15][16][17] GSK-3β is a key enzyme implicated in the pathogenesis of Alzheimer's disease, primarily through its role in the hyperphosphorylation of the tau protein.[14][15] Inhibition of GSK-3β by these compounds has been shown to reduce tau hyperphosphorylation and promote neurite outgrowth in cellular models.[14][15] The exploration of methoxy-pyrrolopyridinols as GSK-3β inhibitors presents a promising therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the biological targets of novel methoxy-pyrrolopyridinols. This involves a combination of chemical proteomics, biophysical, and cell-based assays.

Target Identification: Unbiased Approaches

AP-MS is a powerful technique for identifying protein interactors of a small molecule.[18][19][20][21][22] The methoxy-pyrrolopyridinol is first derivatized with a linker and immobilized on a solid support (e.g., Sepharose beads). This "bait" is then incubated with a cell lysate, allowing for the capture of proteins that bind to the compound. After washing away non-specific binders, the captured proteins ("prey") are eluted and identified by mass spectrometry.

Step-by-Step AP-MS Protocol:

  • Bait Preparation: Synthesize a methoxy-pyrrolopyridinol derivative with a reactive handle for immobilization. Covalently attach the derivative to activated beads.

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., cancer cell line for kinase inhibitor screening) under conditions that preserve protein-protein interactions.

  • Affinity Purification: Incubate the immobilized compound with the cell lysate.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the captured proteins.[21]

  • Data Analysis: Compare the identified proteins from the compound-treated sample with a control (beads only) to identify specific binders.

For specifically identifying kinase targets, the Kinobeads assay is a highly effective chemical proteomics approach.[23][24][25][26][27] This method utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. The methoxy-pyrrolopyridinol of interest is then added in a competitive manner.

Kinobeads Assay Workflow:

Kinobeads_Workflow start Cell Lysate (Native Kinome) compound Add Methoxy-Pyrrolopyridinol (Competitor) start->compound kinobeads Incubate with Kinobeads (Broad-spectrum kinase inhibitors) compound->kinobeads wash Wash to Remove Unbound Proteins kinobeads->wash elute Elute Bound Kinases wash->elute ms LC-MS/MS Analysis elute->ms analysis Quantify Kinase Displacement (Identify Targets) ms->analysis

Caption: A streamlined workflow for identifying kinase targets using the Kinobeads competition binding assay.

Target Validation: Confirming Engagement in a Cellular Context

CETSA is a powerful method for confirming target engagement in intact cells and tissues.[28][29][30][31][32] The principle is that the binding of a ligand (the methoxy-pyrrolopyridinol) to its target protein increases the protein's thermal stability.

CETSA Protocol:

  • Cell Treatment: Treat intact cells with the methoxy-pyrrolopyridinol or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound confirms target engagement.

Once putative kinase targets are identified, their inhibition by the methoxy-pyrrolopyridinol should be confirmed using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. This allows for the determination of the IC50 value, a measure of the compound's potency.

Summary of Target Identification and Validation Data:

AssayPurposeKey Information Obtained
AP-MS Unbiased identification of protein binders.List of potential protein targets.
Kinobeads Identification of kinase targets.Kinase selectivity profile, apparent dissociation constants.
CETSA Confirmation of target engagement in cells.Evidence of direct binding to the target in a physiological context.
In Vitro Kinase Assays Quantification of inhibitory activity.IC50 values, mechanism of inhibition.

Conclusion: A Roadmap for Discovery

The methoxy-pyrrolopyridinol scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. While direct biological data for this specific chemical class is still emerging, a rational, hypothesis-driven approach based on the extensive knowledge of pyrrolopyridine derivatives provides a clear path forward for researchers. The combination of unbiased target identification methods, such as AP-MS and Kinobeads, with robust target validation assays like CETSA and in vitro enzymatic assays, constitutes a powerful strategy to elucidate the mechanism of action of these compounds and unlock their full therapeutic potential. This in-depth technical guide provides the foundational knowledge and experimental frameworks necessary to embark on this exciting journey of drug discovery.

References

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  • Gao, Y., Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Liu, Z. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Gao, Y., Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Liu, Z. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846.
  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Chapman, P. B., ... & Sosman, J. A. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
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The Synthetic Pursuit of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the current synthetic accessibility of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol, a novel heterocyclic compound with potential applications in drug discovery. Acknowledging its absence from commercial catalogs, this document provides a comprehensive, scientifically-grounded roadmap for its synthesis, characterization, and biological evaluation. The proposed synthetic strategy leverages the commercially available precursor, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine, and details a robust protocol for the critical N-hydroxylation step. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related pyrrolopyridine scaffolds.

Introduction: The Therapeutic Promise of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purines, the building blocks of DNA and RNA. This mimicry allows certain pyrrolopyridine derivatives to function as competitive inhibitors of ATP-binding sites in various kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

Prominent examples of FDA-approved drugs, such as Vemurafenib, underscore the therapeutic success of the pyrrolopyridine core in treating melanoma. Furthermore, derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine systems have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase, highlighting their potential in oncology and inflammatory diseases.

The introduction of an N-hydroxy group onto the pyrrole nitrogen of the 5-methoxypyrrolo[3,2-b]pyridine core represents an intriguing, yet unexplored, structural modification. N-hydroxy heterocycles are known to possess a diverse range of biological activities and can act as unique pharmacophores. This guide, therefore, provides the necessary technical details to enable the synthesis and subsequent investigation of this compound, a compound of significant interest for expanding the chemical space of kinase inhibitors and other therapeutic agents.

Commercial Unavailability and Synthetic Strategy

A thorough search of commercial chemical supplier databases confirms that this compound is not currently available for purchase. However, a key precursor, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine , is readily accessible from several suppliers. This availability dictates a synthetic strategy centered on the selective N-hydroxylation of this precursor.

The core chemical transformation is the oxidation of the pyrrole nitrogen. The pyrrole nitrogen is part of an aromatic system and is generally less nucleophilic than a typical secondary amine. Therefore, a potent yet selective oxidizing agent is required to achieve the desired N-hydroxylation without over-oxidation or degradation of the heterocyclic core. Based on established methods for the N-oxidation of secondary amines and electron-rich heterocycles, two primary oxidizing agents are proposed: dimethyldioxirane (DMDO) and meta-chloroperoxybenzoic acid (m-CPBA).

G 5-Methoxy-1H-pyrrolo[3,2-b]pyridine 5-Methoxy-1H-pyrrolo[3,2-b]pyridine This compound This compound 5-Methoxy-1H-pyrrolo[3,2-b]pyridine->this compound N-Hydroxylation (DMDO or m-CPBA)

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations found in the literature. Researchers should perform initial reactions on a small scale to optimize conditions.

Synthesis of this compound via DMDO Oxidation

Dimethyldioxirane (DMDO) is a powerful yet relatively mild oxidizing agent, often used for epoxidations and hydroxylations. Its use in the N-hydroxylation of secondary amines is well-documented.

Protocol:

  • Preparation of DMDO solution: A solution of dimethyldioxirane (approx. 0.05-0.1 M in acetone) is prepared according to established literature procedures. The concentration of the DMDO solution should be determined by titration prior to use.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in anhydrous acetone (approx. 0.1 M concentration).

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. To the stirred solution, add the prepared DMDO solution (1.1-1.5 equivalents) dropwise over 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction is quenched by the addition of a small amount of a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of this compound via m-CPBA Oxidation

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available oxidizing agent.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).

  • Reaction Execution: Cool the solution to 0 °C. Add m-CPBA (1.1-1.3 equivalents, commercial grade ~77%) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The reaction should be stirred at 0 °C to room temperature and monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is diluted with DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel as described in section 3.1.

G

Characterization of this compound

The successful synthesis of the target compound must be confirmed by a suite of analytical techniques. Below are the expected spectroscopic characteristics based on the analysis of the parent pyrrole and related N-hydroxy compounds.

Technique Expected Observations
¹H NMR The N-OH proton is expected to be a broad singlet, with its chemical shift being solvent and concentration-dependent. The aromatic protons on the pyrrolopyridine core will show characteristic shifts and coupling constants. The methoxy group will appear as a singlet around 3.8-4.0 ppm.
¹³C NMR The spectrum will show the expected number of carbon signals for the pyrrolopyridine core and the methoxy group. The carbons adjacent to the N-hydroxy group may experience a slight downfield shift compared to the precursor.
Mass Spec. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M+H]⁺, consistent with the molecular formula C₈H₈N₂O₂.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the N-hydroxy group is expected.

Potential Biological Applications and Future Directions

The synthesized this compound should be evaluated for its biological activity, particularly as a kinase inhibitor. A primary screen against a panel of cancer-relevant kinases would be a logical first step. Given the known activity of related pyrrolopyridines, kinases such as FGFR, VEGFR, and PDGFR would be of particular interest.

G Target Compound Target Compound Kinase Inhibition Assays Kinase Inhibition Assays Target Compound->Kinase Inhibition Assays Screening Identification of Lead Kinase Targets Identification of Lead Kinase Targets Kinase Inhibition Assays->Identification of Lead Kinase Targets Cell-based Proliferation Assays Cell-based Proliferation Assays Identification of Lead Kinase Targets->Cell-based Proliferation Assays Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell-based Proliferation Assays->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Further investigations could explore its potential as an antibacterial agent, as some pyrrolopyridine derivatives have shown activity against resistant bacterial strains. The unique electronic properties conferred by the N-hydroxy group may lead to novel mechanisms of action and a differentiated biological profile compared to existing pyrrolopyridine-based compounds.

Conclusion

While this compound is not commercially available, this technical guide provides a clear and actionable synthetic strategy for its preparation from a readily available precursor. The detailed protocols for N-hydroxylation, coupled with the expected analytical characterization, will empower researchers to synthesize and investigate this novel compound. The rich biological landscape of the pyrrolopyridine scaffold suggests that this new derivative is a promising candidate for drug discovery efforts, particularly in the realm of kinase inhibition.

References

  • El-Gamal, M.I., & Oh, C.H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: In vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166.
  • Mazzarello, V., Gavini, E., Rassu, G., Donadu, M.G., Usai, D., Piu, G., Pomponi, V., Sucato, F., Zanetti, S., & Montesu, M.A. (2020).

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Quantitative and Qualitative Analysis of Polar Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Polar Pyrrolopyridines

Pyrrolopyridine derivatives are a class of heterocyclic compounds of significant interest in drug discovery and development, forming the core structure of numerous bioactive molecules. Their inherent polarity, often enhanced by functional groups necessary for pharmacological activity, presents a considerable challenge for traditional reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis. Poor retention on C18 columns, leading to co-elution with the solvent front and susceptibility to matrix effects, can compromise assay sensitivity, accuracy, and reproducibility.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a robust LC-MS/MS method for the analysis of polar pyrrolopyridine derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are both effective and adaptable.

Foundational Strategy: Coupling HILIC with Tandem Mass Spectrometry

To overcome the challenges associated with the analysis of polar compounds, a strategy centered around Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is recommended.

  • Why HILIC? Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. This setup promotes the retention of polar analytes like pyrrolopyridine derivatives through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[1] This approach provides the necessary retention to move the analytes away from the void volume, thereby reducing ion suppression and improving quantification.

  • The Power of Tandem MS (MS/MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] By coupling two mass analyzers in series (tandem MS), we can achieve exceptional selectivity and sensitivity. The first mass analyzer selects the protonated molecule of the target pyrrolopyridine derivative (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer detects specific fragment ions (product ions), creating a unique "fingerprint" for the molecule. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices.[3]

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Inject Injection onto HILIC Column Extract->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MS1 MS1: Precursor Ion Selection Ionize->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Integrate Peak Integration MS2->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Validate Method Validation Quantify->Validate Fragmentation M [M+H]+ Precursor Ion F1 Fragment 1 (e.g., Loss of H2O) M->F1 -18 Da F2 Fragment 2 (e.g., Side-chain cleavage) M->F2 -R group F3 Fragment 3 (e.g., Ring cleavage) F2->F3 -CO

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar N-Hydroxy Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar N-hydroxy heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of molecules. N-hydroxy heterocycles, which include hydroxamic acids and related structures, are prevalent in medicinal chemistry but are notoriously difficult to purify due to their high polarity, potential for metal chelation, and variable stability.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar N-hydroxy heterocyclic compounds?

A1: The primary challenges stem from three core properties of the N-hydroxy functional group and the heterocyclic scaffold:

  • High Polarity: These compounds are often highly soluble in polar solvents like water, methanol, or DMSO, but show poor affinity for standard reverse-phase (RP) chromatography stationary phases (e.g., C18), leading to poor retention. Conversely, they can bind almost irreversibly to normal-phase silica.

  • Metal Chelation: The N-hydroxy group, particularly in a hydroxamic acid motif, is a powerful chelating agent for metal ions.[1] This can lead to severe peak tailing in chromatography due to interactions with trace metals in the silica support, column hardware, or solvents.[2]

  • Amphoteric Nature & Instability: These molecules can possess both an acidic N-OH proton and a basic heterocyclic nitrogen, making their behavior pH-dependent.[3] They can also be susceptible to degradation (e.g., reduction, rearrangement) under harsh pH conditions or on acidic silica gel surfaces.[4][5]

Q2: Which purification technique should I start with for my crude N-hydroxy heterocycle?

A2: The best initial approach depends on the properties of your compound and its impurities.

  • For solid compounds with moderate purity (>80%): Attempt recrystallization first. It is a cost-effective and scalable method that can yield highly pure material if a suitable solvent system is found.

  • For complex mixtures or oily compounds: Chromatography is the most powerful tool. Given the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best starting point.[6][7][8]

  • For removing acidic or basic impurities: A preliminary acid-base extraction can be an effective and rapid cleanup step before chromatography or recrystallization.[9][10][11]

Q3: How do I choose between different chromatography modes?

A3: Your choice of chromatography is critical for success. The following table summarizes the primary options:

Chromatography ModePrinciplePros for N-Hydroxy HeterocyclesCons for N-Hydroxy Heterocycles
Reverse-Phase (RP) Partitioning based on hydrophobicity.[12]Utilizes common, robust columns (C18, C8); mobile phases are MS-friendly.Poor retention is a major issue. Severe peak tailing is common without additives.
Normal-Phase (NP) Adsorption based on polarity.Can provide good selectivity for some isomers.Strong, potentially irreversible adsorption. Risk of compound degradation on acidic silica.[5]
HILIC Partitioning into a water layer on a polar stationary phase.[6][13]Excellent retention for highly polar compounds.[8][14] Uses RP-compatible solvents.Requires careful equilibration. Sample solubility in high-organic mobile phase can be an issue.[14]
Ion-Exchange (IEX) Electrostatic interaction based on charge.Highly selective for charged species; high capacity.Requires salt gradients, which can complicate sample recovery and are not MS-friendly.
Mixed-Mode Combines RP and IEX mechanisms.Can provide excellent retention and selectivity for polar acidic/basic compounds.[15]Method development can be more complex.

Chromatography Troubleshooting Guide

This section addresses specific problems encountered during the chromatographic purification of polar N-hydroxy heterocyclic compounds.

Problem 1: My compound elutes in the void volume (no retention) on a C18 reverse-phase column.

Q: Why is my polar compound not retained on a standard RP-HPLC column, and what is the immediate solution?

A: Your compound is too polar to interact effectively with the non-polar C18 stationary phase. The mobile phase (typically high in water content) is a much more favorable environment for your analyte.

Solutions:

  • Switch to a Polar-Compatible Stationary Phase: Use a column with a polar-embedded or polar-endcapped phase (e.g., Atlantis T3, Aqua C18). These are designed to prevent "dewetting" in highly aqueous mobile phases and offer better retention for polar molecules.

  • Employ HILIC: This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic solvent (like acetonitrile).[7][13] Water acts as the strong, eluting solvent, providing excellent retention for very polar compounds.[8]

  • Use Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic heterocycles, or an alkyl amine for the acidic N-OH) to the mobile phase can form a more hydrophobic complex with your compound, increasing retention. However, these agents can be difficult to remove and may suppress MS signals.

Problem 2: I am observing severe peak tailing in both reverse-phase and normal-phase chromatography.

Q: What causes peak tailing, and how can I systematically troubleshoot it to achieve sharp, symmetrical peaks?

A: Peak tailing is typically caused by secondary, undesirable interactions between your analyte and the stationary phase.[16] For N-hydroxy heterocycles, the two most common culprits are silanol interactions and metal chelation .

Follow this decision-making workflow to diagnose and solve the issue:

G start Start: Severe Peak Tailing Observed q1 Is the mobile phase acidic? start->q1 action1 Add an acidic modifier (0.1% Formic Acid or Acetic Acid) q1->action1 No q2 Peak shape improved? q1->q2 Yes a1_yes Yes a1_no No action1->q2 solve1 Success! Issue was likely silanol interaction. Optimize modifier concentration. q2->solve1 Yes action2 Add a competing base (0.1-1% Triethylamine for NP) or Use a base-deactivated column (RP) q2->action2 No a2_yes Yes a2_no No q3 Peak shape improved? action2->q3 solve2 Success! Issue was strong interaction with acidic silanols. q3->solve2 Yes action3 Add a chelating agent to the mobile phase (e.g., 25-50 mg/L EDTA) q3->action3 No a3_yes Yes a3_no No q4 Peak shape improved? action3->q4 solve3 Success! Issue was metal chelation. Consider using metal-free (PEEK) hardware. q4->solve3 Yes end Problem persists. Consider alternative stationary phase (e.g., Alumina, Polymeric Column) or a different technique (Recrystallization). q4->end No a4_yes Yes a4_no No

Caption: Troubleshooting workflow for peak tailing.

Causality Explained:

  • Acidic Modifier (Formic Acid, Acetic Acid): Adding an acid protonates the residual silanol groups (Si-O⁻) on the silica surface, neutralizing their negative charge.[16] This prevents strong ionic interactions with any basic sites on your heterocycle, leading to improved peak shape.

  • Competing Base (Triethylamine, TEA): In normal-phase chromatography, a small amount of a base like TEA is added to the mobile phase.[17] It acts as a sacrificial agent, binding strongly to the acidic silanol sites and masking them from your analyte.

  • Chelating Agent (EDTA): If peak tailing persists even after addressing silanol interactions, the cause is likely metal chelation.[2] Your N-hydroxy compound is binding to trace metal ions (Fe³⁺, Al³⁺) present in the silica matrix. Adding a strong chelator like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase will bind these metal ions more strongly than your compound, freeing your analyte to undergo proper chromatographic partitioning.[2][18]

Problem 3: My compound is degrading during purification on silica gel.

Q: I am seeing new spots on TLC or multiple peaks in my chromatogram that were not in the crude material. How can I prevent decomposition?

A: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive functional groups. N-hydroxy compounds can be particularly susceptible.[4]

Solutions:

  • Deactivate the Silica Gel: For flash chromatography, you can neutralize the silica by pre-treating it. This can be done by flushing the packed column with your eluent containing 1-2% triethylamine or ammonia in methanol before loading your sample.[17][19]

  • Use an Alternative Stationary Phase: Switch to a less acidic support. Neutral or basic alumina can be excellent alternatives for basic compounds.[17] Diol- or amine-bonded silica phases are also milder options.[3][20]

  • Use Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, RP flash is a viable option that avoids the acidity of silica gel.

  • Check for Stability: Before committing to a large-scale purification, spot your compound on a TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If a new spot appears, it indicates instability on silica.[17]

Experimental Protocols

Protocol 1: General Workflow for Purification Method Selection

This workflow guides the initial choice of a purification strategy.

Caption: Decision workflow for selecting a purification method.

Protocol 2: Systematic Recrystallization Solvent Screening

Recrystallization is often challenging for highly polar compounds because they are either soluble in everything polar or insoluble in everything non-polar.[21] A systematic approach is key.

Objective: To find a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[22]

Procedure:

  • Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

  • Single Solvent Screening (Polar): To separate tubes, add a polar solvent (e.g., water, methanol, ethanol, isopropanol, acetone) dropwise at room temperature.[22]

    • Result A: If it dissolves readily at room temp, the solvent is too good. Discard.

    • Result B: If it is insoluble, heat the tube gently (in a water or sand bath). Add more solvent dropwise until the solid just dissolves.[17]

    • Result C: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.[17] If high-quality crystals form, you have found a suitable solvent.

  • Single Solvent Screening (Non-polar): Repeat step 2 with less polar solvents (e.g., ethyl acetate, dichloromethane, toluene, hexane). It is likely your polar compound will be insoluble. This is useful for finding an "anti-solvent."

  • Two-Solvent System Screening: If no single solvent works, use a solvent pair.

    • Dissolve your compound in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol).

    • While the solution is still hot, add a "bad" or "anti-solvent" (one in which it is insoluble, e.g., ethyl acetate or dichloromethane) dropwise until the solution just becomes cloudy (the saturation point).

    • Add one or two drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly. This often induces crystallization when single solvents fail.[23]

  • Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[17]

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]

  • Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch. Retrieved from [Link]

  • TMP Chem. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. ResearchGate. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (1991). US5015765A - Process for isolating hydroxamic acids.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2022, March 18). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

  • Waters Corporation. (n.d.). Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). β-Hydroxy stabilized boron-nitrogen heterocycles enable rapid and efficient C-terminal protein modification. Retrieved from [Link]

  • Net-Interlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Chemistry Steps. Retrieved from [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds?. r/chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]

  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • Patsnap. (2025, July 22). Investigating the Use of Ammonium Hydroxide in Metal Ion Chelation. Patsnap Eureka. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: A-Z Guide to 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for 7-azaindole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. As a bioisostere of indole, 7-azaindole offers unique pharmacological properties, including enhanced solubility and bioavailability, making it a privileged core in numerous clinically approved drugs.[1] However, its synthesis is often plagued by challenges leading to low yields.

This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides a foundational understanding of the challenges in 7-azaindole synthesis.

Q1: My 7-azaindole synthesis is consistently resulting in low yields. What are the general contributing factors?

A1: Low yields in 7-azaindole synthesis can often be attributed to a few key factors. The primary challenge stems from the electron-deficient nature of the pyridine ring, which can deactivate it towards certain cyclization reactions.[1][2] Unlike indole synthesis, traditional methods like the Fischer indole synthesis are often less effective for 7-azaindole precursors.[3] Additionally, common issues include suboptimal reaction conditions, instability of reactants or intermediates, the presence of interfering functional groups on your starting materials, and insufficient purity of reagents.[4]

Q2: I'm observing a complex mixture of byproducts in my reaction. What are the likely side reactions?

A2: The nature of side reactions is highly dependent on your chosen synthetic route. For instance, in the Chichibabin cyclization, a common side reaction is the dimerization of the picoline starting material.[5] In palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, you might observe homocoupling of your starting materials, especially if the reaction conditions are not rigorously anaerobic.[6] Over-oxidation of the electron-rich pyrrole ring can also be a concern in some synthetic approaches.[7]

Q3: How do I choose the most appropriate synthetic route for my target 7-azaindole derivative?

A3: The choice of synthetic route is critical and should be guided by the desired substitution pattern on the 7-azaindole core, the availability of starting materials, and the scale of your synthesis. For simple, unsubstituted or 2-substituted 7-azaindoles, methods like the Chichibabin cyclization can be effective.[5] For more complex, multi-substituted derivatives, palladium-catalyzed cross-coupling strategies, such as the Sonogashira or Suzuki reactions, offer greater flexibility and functional group tolerance.[4][8][9] Newer methods, such as Rh(III)-catalyzed C-H activation, are also powerful tools for specific applications.[10][11]

Q4: My 7-azaindole product is difficult to purify. What are some common challenges and how can I overcome them?

A4: The purification of 7-azaindole and its derivatives can be challenging due to their polarity and the presence of both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen).[2][12] This can lead to issues with solubility and streaking on silica gel. Strategies to overcome these challenges include using a more polar eluent system in your column chromatography, employing a different stationary phase (e.g., alumina), or utilizing reverse-phase HPLC for highly polar compounds.[13] In some cases, N-protection of the 7-azaindole with a group like Boc or tosyl can aid in purification, followed by a deprotection step.[13]

Part 2: Detailed Troubleshooting Guides by Synthetic Method

This section provides in-depth troubleshooting for specific, commonly employed synthetic routes to 7-azaindole.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are frequently used for the construction of the 7-azaindole scaffold.[8][14][15] However, their success hinges on a delicate interplay of catalyst, ligand, base, and solvent.

Q: My Sonogashira/Suzuki coupling to form a 7-azaindole precursor is failing or giving low yields. What should I investigate?

A: Low yields in these reactions often point to issues with the catalytic cycle. Here’s a systematic approach to troubleshooting:

1. Catalyst Deactivation:

  • Cause: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.[6] Additionally, the pyridine nitrogen in the 7-azaindole precursor can coordinate to the palladium center, potentially inhibiting catalysis.[10]

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed with an inert gas (argon or nitrogen) prior to adding the catalyst.[6]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can help stabilize the active Pd(0) species and promote the desired catalytic cycle over deactivation.[6]

2. Suboptimal Base and Solvent Choice:

  • Cause: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. The solvent must be appropriate for the chosen base and temperature.

  • Solution:

    • Base Screening: If using a common base like K₂CO₃ or Cs₂CO₃ with poor results, consider screening other bases such as K₃PO₄ or an organic base like DBU.[6]

    • Solvent Compatibility: Ensure your chosen solvent (e.g., dioxane, toluene, DMF) is compatible with your base and reaction temperature. For instance, some bases are not very soluble in toluene but are more soluble in DMF.

3. Poor Substrate Quality:

  • Cause: Impurities in your starting materials, such as the halo-aminopyridine or the alkyne/boronic acid, can poison the catalyst or participate in side reactions.

  • Solution:

    • Purify Starting Materials: Ensure the purity of your starting materials through recrystallization, distillation, or column chromatography.[6]

Parameter Recommendation for Sonogashira/Suzuki Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalystVaries in air stability and activation requirements.
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Stabilizes the active catalyst and promotes reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength and solubility are critical.
Solvent Dioxane, Toluene, DMFMust be anhydrous and degassed.
Temperature 80-120 °CDependent on substrate reactivity.

Experimental Protocol: General Procedure for a Suzuki Coupling to a Halo-7-azaindole

  • To a dried reaction vial, add the halo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ adduct, 5-10 mol%) and the degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture at the desired temperature (e.g., 85 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Q: I'm attempting a Buchwald-Hartwig amination on a halo-7-azaindole and observing no reaction or a complex mixture. What are the key considerations?

A: The Buchwald-Hartwig amination of halo-7-azaindoles can be challenging due to the presence of the acidic N-H proton, which can interfere with the catalytic cycle.[17]

1. Protecting Group Strategy:

  • Cause: The unprotected N-H of the 7-azaindole can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations, leading to catalyst inhibition or side reactions.

  • Solution:

    • N-Protection: Protect the 7-azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction.[13] The choice of protecting group will depend on the stability of your other functional groups and the conditions required for its removal.

    • Use of Unprotected Substrates: With careful selection of catalyst and ligand systems, it is possible to perform the amination on unprotected halo-7-azaindoles.[17] This often requires specialized ligands and milder bases.

2. Ligand and Base Selection:

  • Cause: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Different ligands are optimized for different classes of amines (primary, secondary, etc.).[18] The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions or degradation.

  • Solution:

    • Ligand Screening: Screen a variety of biarylphosphine ligands (e.g., RuPhos, BrettPhos) to find the optimal one for your specific substrate combination.[18]

    • Base Optimization: NaOtBu is a common and effective base, but if you have base-sensitive functional groups, you may need to use a weaker base like K₃PO₄ or Cs₂CO₃.[18]

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst/Ligand Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions start Low Yield in Buchwald-Hartwig Amination catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation ligand_choice Suboptimal Ligand start->ligand_choice nh_interference N-H Interference start->nh_interference substrate_purity Impure Starting Materials start->substrate_purity base_choice Incorrect Base start->base_choice solvent_choice Solvent Issues start->solvent_choice solution_catalyst solution_catalyst catalyst_deactivation->solution_catalyst Solution: Use pre-catalyst, degas thoroughly solution_ligand solution_ligand ligand_choice->solution_ligand Solution: Screen biarylphosphine ligands solution_nh solution_nh nh_interference->solution_nh Solution: Protect N-H or use specialized conditions solution_purity solution_purity substrate_purity->solution_purity Solution: Purify starting materials solution_base solution_base base_choice->solution_base Solution: Optimize base strength (e.g., NaOtBu vs. K3PO4) solution_solvent solution_solvent solvent_choice->solution_solvent Solution: Ensure anhydrous, degassed solvent

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination of 7-azaindoles.

Fischer Indole Synthesis

While challenging for 7-azaindoles, the Fischer indole synthesis can be a viable route, particularly if optimized correctly.

Q: My Fischer indole synthesis to prepare a 7-azaindole is giving a very low yield or failing completely. How can I improve it?

A: The key to a successful Fischer indole synthesis for 7-azaindoles lies in overcoming the deactivating effect of the pyridine nitrogen.

1. Acid Catalyst Choice and Concentration:

  • Cause: The type and concentration of the acid catalyst are critical. The optimal acid can vary significantly depending on the specific pyridylhydrazine and carbonyl compound used.[19]

  • Solution:

    • Screen a Range of Acids: Test both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[19]

    • Consider Polyphosphoric Acid (PPA): PPA is often a very effective catalyst and solvent for this reaction, driving it to completion.[19]

2. Reaction Temperature and Time:

  • Cause: The reaction often requires heat, but excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product.[19]

  • Solution:

    • Monitor the Reaction: Use TLC to monitor the progress of the reaction and determine the optimal reaction time.

    • Microwave Synthesis: Consider using microwave irradiation, which can often improve yields and dramatically reduce reaction times.[19]

3. Substituent Effects:

  • Cause: Electron-donating groups on the pyridylhydrazine can help to mitigate the electron-withdrawing effect of the pyridine nitrogen and facilitate the cyclization.[1]

  • Solution:

    • Substrate Design: If possible, design your synthesis to include an electron-donating group on the pyridine ring.

Fischer_Indole_Optimization cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield in Fischer Indole Synthesis acid_choice Suboptimal Acid Catalyst start->acid_choice temperature Incorrect Temperature/Time start->temperature solvent Solvent Choice start->solvent substituents Deactivating Substituents start->substituents solution_acid solution_acid acid_choice->solution_acid Solution: Screen Brønsted and Lewis acids (e.g., PPA) solution_temp solution_temp temperature->solution_temp Solution: Monitor by TLC, consider microwave synthesis solution_solvent solution_solvent solvent->solution_solvent Solution: Use polar aprotic solvents (e.g., DMSO, acetic acid) or neat solution_substituents solution_substituents substituents->solution_substituents Solution: Introduce electron-donating groups on pyridine ring

Caption: Optimization strategy for the Fischer indole synthesis of 7-azaindoles.

Rh(III)-Catalyzed C-H Activation/Annulation

This modern approach offers an efficient way to construct 7-azaindoles from 2-aminopyridines and alkynes.[11]

Q: My Rh(III)-catalyzed synthesis of a 7-azaindole is not working. What is the role of the silver additive, and what could be going wrong?

A: The silver additive is not merely a spectator; it plays a crucial role in the catalytic cycle.

1. The Role of the Silver Additive:

  • Mechanism: The silver salt (e.g., Ag₂CO₃, AgSbF₆) acts as an oxidant. It oxidizes the Rh(III) intermediate to a more electrophilic cationic Rh(III) species.[10][20] This cationic species is more reactive and facilitates the C-H activation and subsequent annulation steps, ultimately improving the catalytic efficiency.[10][21]

  • Troubleshooting:

    • Purity and Stoichiometry of the Silver Salt: Ensure that your silver salt is pure and that you are using the correct stoichiometry. Impurities or an insufficient amount of the oxidant can lead to a stalled reaction.

    • Counter-ion Effects: The counter-ion of the silver salt can also influence the reaction. If one silver salt is not effective, consider trying another (e.g., switching from Ag₂CO₃ to AgSbF₆).

2. Other Potential Issues:

  • Catalyst Purity: Ensure the purity of your Rh(III) catalyst.

  • Solvent Choice: The reaction is often sensitive to the solvent. Anhydrous and degassed solvents are typically required.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

References

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(42), 15345–15350. Retrieved from [Link]

  • Wang, Q., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(8), 2139-2145. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]

  • Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2966–2981. Retrieved from [Link]

  • Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10147-10156. Retrieved from [Link]

  • Sankaran, K., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(14), 5488. Retrieved from [Link]

  • Alves, M. J., et al. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Tetrahedron Letters, 59(38), 3471-3474. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. Retrieved from [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(42), 15345–15350. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Chou, P.-T., et al. (2020). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Scientific Reports, 10, 19831. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • ResearchGate. (2008). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. Retrieved from [Link]

  • ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (2022). The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. Retrieved from [Link]

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Retrieved from [Link]

  • Ryu, H., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10147-10156. Retrieved from [Link]

  • Van der Eycken, E. V., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2916–2924. Retrieved from [Link]

  • ResearchGate. (2022). The mechanism for Rh(iii)-catalyzed 7-azaindole synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chem-space. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol and its Parent Scaffold, Pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of 5-Methoxypyrrolo[3,2-b]pyridin-1-ol and its foundational scaffold, pyrrolo[3,2-b]pyridine. We will delve into the known biological landscape of the parent compound and, through an understanding of structure-activity relationships, project the potential biological implications of the 5-methoxy and 1-hydroxyl substitutions. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, a nitrogen-containing heterocyclic aromatic compound, is a significant pharmacophore in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of biologically active molecules. This core is a key component in a variety of compounds that have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents. The electronic properties of the fused ring system, along with the potential for substitution at multiple positions, allow for fine-tuning of its pharmacological profile.

The Parent Compound: Pyrrolo[3,2-b]pyridine

While pyrrolo[3,2-b]pyridine itself is not typically used as a therapeutic agent, its derivatives have shown significant biological activities. Research into this scaffold has revealed its potential in several key areas:

  • Kinase Inhibition: The pyrrolo[3,2-b]pyridine scaffold has been identified as a "hinge-binding" motif for various protein kinases. This is due to the nitrogen atom in the pyridine ring acting as a hydrogen bond acceptor, mimicking the adenine core of ATP. This interaction is crucial for the development of ATP-competitive kinase inhibitors, which are a major class of targeted cancer therapies.

  • Antimicrobial Activity: Certain derivatives of pyrrolo[3,2-b]pyridine have been synthesized and evaluated for their antimicrobial properties. The mechanism of action in these cases can vary, but often involves the disruption of essential cellular processes in bacteria or fungi.

The Derivative: this compound - A Structure-Activity Relationship Perspective

Direct experimental data on the biological activity of this compound is not extensively available in the public domain, suggesting it may be a novel or less-studied compound. However, we can infer its potential activities based on the well-established principles of structure-activity relationships (SAR). The introduction of a methoxy group at the 5-position and a hydroxyl group at the 1-position (N-oxide) can significantly alter the physicochemical and pharmacological properties of the parent scaffold.

Impact of the 5-Methoxy Group

The methoxy group (-OCH3) is an electron-donating group. Its presence on the pyridine ring can:

  • Modulate Electronic Properties: Increase the electron density of the aromatic system, which can influence how the molecule interacts with its biological targets. This can affect binding affinity and selectivity.

  • Enhance Lipophilicity: The methyl group can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

  • Introduce Steric Hindrance: The size of the methoxy group can influence the preferred conformation of the molecule and may create steric clashes with the target protein, or conversely, promote favorable interactions.

Impact of the 1-Hydroxyl Group (N-oxide)

The N-oxide functionality at the 1-position of the pyrrole ring introduces several key changes:

  • Increased Polarity and Solubility: The N-oxide group is polar and can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the compound. This is often a desirable property for drug candidates.

  • Altered Target Interactions: The oxygen atom of the N-oxide can form additional hydrogen bonds with amino acid residues in the target protein's binding site, potentially increasing binding affinity.

  • Metabolic Stability: The N-oxide may alter the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life in the body.

Hypothetical Comparative Biological Activity

Based on the SAR analysis, we can hypothesize the following differences in biological activity between pyrrolo[3,2-b]pyridine and this compound:

FeaturePyrrolo[3,2-b]pyridine (Parent Compound)This compound (Derivative)Rationale for Difference
Primary Target Class Kinases, Microbial enzymesPotentially enhanced kinase inhibition, broader antimicrobial spectrumMethoxy and N-oxide groups can modulate binding affinity and cellular uptake.
Potency Baseline activity as a scaffoldPotentially higher potencyAdditional hydrogen bonding opportunities from the N-oxide and altered electronics from the methoxy group could enhance target binding.
Selectivity Varies with substitutionPotentially altered selectivity profileSteric and electronic effects of the substituents can favor binding to specific off-targets or reduce binding to others.
Physicochemical Properties Lower polarity, moderate lipophilicityIncreased polarity and solubility, potentially higher lipophilicity (due to -OCH3)The N-oxide group increases polarity, while the methoxy group can increase lipophilicity.
Cellular Permeability ModeratePotentially enhancedThe balance of increased lipophilicity from the methoxy group and the potential for active transport mechanisms could improve cell entry.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences in biological activity, a series of in vitro assays should be conducted. The following are representative protocols.

Protocol 1: Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)
  • Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the parent and derivative compounds against selected protein kinases.

  • Materials: Test compounds (dissolved in DMSO), kinase enzymes, ATP, substrate peptide, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase, substrate peptide, and buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, Buffer to Plate A->B C Add Test Compounds B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of bacteria and/or fungi.

  • Materials: Test compounds, bacterial/fungal strains, growth medium (e.g., Mueller-Hinton broth), 96-well plates, incubator.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Visually inspect the plates for turbidity or use a plate reader to measure optical density.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

G cluster_1 Antimicrobial Susceptibility Workflow A Prepare Compound Dilutions in Growth Medium B Inoculate Wells with Microorganism A->B C Incubate at Optimal Conditions B->C D Assess Microbial Growth (Visually or OD) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The pyrrolo[3,2-b]pyridine scaffold is a valuable starting point for the development of new therapeutic agents. While the parent compound provides a foundational structure for kinase inhibition and antimicrobial activity, the introduction of substituents can dramatically and strategically alter its biological profile. The 5-methoxy and 1-hydroxyl (N-oxide) groups in this compound are predicted to enhance its potency, solubility, and cellular activity compared to the unsubstituted core. The experimental protocols outlined above provide a clear path for the empirical validation of these hypotheses. Further investigation into this and similar derivatives is warranted to fully explore the therapeutic potential of the pyrrolo[3,2-b]pyridine chemical space.

References

  • Synthesis of Pyrrolo[3,2-b]pyridine Derivatives. Organic Syntheses.[Link]

  • Pyrrolo[3,2-b]pyridine as a Scaffold for Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Antimicrobial Activity of Heterocyclic Compounds. Molecules.[Link]

  • Structure-Activity Relationship (SAR) in Drug Design. Nature Reviews Drug Discovery.[Link]

  • The Role of N-Oxides in Drug Development. Drug Discovery Today.[Link]

A Senior Application Scientist's Guide to N-Hydroxylation of 7-Azaindoles: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Azaindole N-Oxides

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the adenine fragment of ATP, facilitating potent binding to kinase active sites.[2] The strategic functionalization of this nucleus is paramount in drug discovery programs for modulating potency, selectivity, and pharmacokinetic properties.[3][4][5]

One of the most powerful transformations in the synthetic chemist's arsenal is the N-hydroxylation of the pyridine ring in 7-azaindole to form the corresponding 7-azaindole N-oxide (7-AINO). This conversion is not merely a metabolic curiosity but a critical synthetic gateway.[6] The N-oxide intermediate activates the pyridine ring, enabling subsequent, often regioselective, functionalization at positions that are otherwise difficult to access, such as the C4 position.[2][7] Furthermore, 7-AINO derivatives themselves can act as ligands or key components in catalytic systems.[8][9]

This guide provides an in-depth comparison of the efficacy of common N-hydroxylation reagents for 7-azaindoles. We will move beyond simple protocols to dissect the causality behind reagent choice, explore mechanistic underpinnings, and present comparative data to inform your experimental design.

The Chemical Rationale: Why N-Hydroxylation Occurs

The N-hydroxylation of 7-azaindole is an oxidation reaction that targets the most nucleophilic center in the molecule: the pyridine nitrogen (N7). The reagents discussed below are all sources of an "electrophilic oxygen" atom, which is readily attacked by the lone pair of electrons on the N7 atom.

G cluster_start Reactants cluster_transition Mechanism cluster_product Product Azaindole 7-Azaindole (Nucleophilic N7) TS Transition State Azaindole->TS Nucleophilic Attack Oxidant Oxidizing Reagent (Electrophilic Oxygen Source) Oxidant->TS Oxygen Transfer N-Oxide 7-Azaindole N-Oxide TS->N-Oxide

Caption: General Mechanism of 7-Azaindole N-Hydroxylation.

Comparative Analysis of Key N-Hydroxylation Reagents

The selection of an appropriate oxidizing agent is critical and depends on factors such as substrate tolerance, scale, cost, and safety. Here, we compare four widely used classes of reagents.

Peroxyacids: The Workhorse Reagent (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is arguably the most common reagent for this transformation. It is a robust, commercially available peroxyacid that reliably delivers an oxygen atom to nucleophilic heteroatoms.

Mechanism of Action: The reaction proceeds via a concerted mechanism where the pyridine nitrogen attacks the terminal, electrophilic oxygen of the peroxyacid. The weak O-O bond facilitates this transfer.[10][11]

Expertise & Experience:

  • Efficacy: m-CPBA is highly effective and often provides good to excellent yields for the N-oxidation of 7-azaindoles. It is frequently employed in multi-step synthetic sequences where the N-oxide is generated as an intermediate for further functionalization, such as chlorination at the C4-position with POCl₃.[2]

  • Causality in Protocol: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or chloroform at temperatures ranging from 0 °C to room temperature. The low temperature is crucial to control the exothermic nature of the reaction and to prevent potential side reactions or over-oxidation, especially with sensitive substrates. The byproduct, m-chlorobenzoic acid, can often be removed by a simple basic wash during workup.

  • Trustworthiness: While reliable, m-CPBA is a strong oxidant.[11] If the 7-azaindole substrate contains other oxidizable functional groups (e.g., alkenes, sulfides), chemoselectivity can be a concern, potentially leading to epoxides or sulfoxides.[10][11] Commercial m-CPBA is typically sold at ~77% purity with water for stability; purer forms can be shock-sensitive.[10]

Hydrogen Peroxide (H₂O₂): The "Green" and Scalable Oxidant

Hydrogen peroxide is an attractive oxidant due to its low cost, high oxygen content, and the benign nature of its only byproduct: water.

Mechanism of Action: On its own, H₂O₂ is a relatively slow oxidant for this purpose. Its efficacy is dramatically enhanced by catalysts. Acid catalysts (like acetic acid or trifluoroacetic acid) protonate the peroxide, making it more electrophilic. Metal catalysts, such as methyltrioxorhenium (MTO), can also be employed to form highly reactive peroxo complexes.[2]

Expertise & Experience:

  • Efficacy: Catalytic H₂O₂ systems can achieve high yields, making this method particularly suitable for large-scale and industrial synthesis.[12] A patent for the preparation of a 4-substituted-7-azaindole explicitly uses H₂O₂ as the oxidizing agent to prepare the N-oxide intermediate, highlighting its industrial applicability.[12]

  • Causality in Protocol: Reactions are often performed in organic acids as the solvent or with a co-solvent. The acid serves a dual role: it acts as a solvent and activates the hydrogen peroxide. Careful temperature control is essential, as H₂O₂ decomposition can be dangerously exothermic.

  • Trustworthiness: This method is highly atom-economical. However, the reaction conditions, particularly the concentration of H₂O₂ and the temperature, must be rigorously controlled to ensure safety and prevent runaway reactions. The choice of catalyst is also critical to achieve good conversion and selectivity.

Oxone®: The Versatile Solid Oxidant

Oxone®, a stable, solid triple salt containing potassium peroxymonosulfate (KHSO₅), is a convenient and powerful oxidizing agent.

Mechanism of Action: The active component, the peroxymonosulfate anion, is a potent electrophilic oxygen donor. It is often used in buffered aqueous or biphasic systems.

Expertise & Experience:

  • Efficacy: Oxone® is a highly effective oxidant for a wide range of transformations, including the N-oxidation of nitrogen heterocycles. Its use in aqueous fluoroalcohol solvent systems has been shown to be uniquely effective for certain hydroxylations.[13]

  • Causality in Protocol: A key advantage of Oxone® is its ease of handling and its ability to function in various solvent systems, including environmentally benign water-based systems. Reactions are often run at room temperature. The solid nature of the reagent simplifies addition and handling compared to concentrated H₂O₂ or m-CPBA.

  • Trustworthiness: Oxone® is a strong, non-selective oxidant. Similar to m-CPBA, chemoselectivity can be an issue with complex substrates. However, its stability and ease of use make it a valuable alternative, especially when avoiding chlorinated solvents or managing the hazards of pure peroxyacids is a priority.

Davis Oxaziridines: The Mild and Selective Specialist

N-Sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), are highly valuable for their mildness and selectivity.

Mechanism of Action: These reagents deliver an oxygen atom via an Sₙ2-type attack of the nucleophile (the N7 nitrogen) on the electrophilic oxygen of the strained three-membered oxaziridine ring.[14]

Expertise & Experience:

  • Efficacy: While more commonly associated with the α-hydroxylation of enolates, the principle of using Davis oxaziridines for oxygen transfer to heteroatoms is well-established.[14][15] They excel in situations where other powerful oxidants like m-CPBA or Oxone® would lead to decomposition or unwanted side reactions on sensitive substrates.[16] For example, in the oxidation of secondary amines to hydroxylamines, N-sulfonyloxaziridines often give superior yields compared to m-CPBA.[16]

  • Causality in Protocol: These reactions are performed under neutral, aprotic conditions, typically in solvents like DCM or THF at or below room temperature. This mildness is their primary advantage.

  • Trustworthiness: The main drawback of Davis reagents is that they are stoichiometric and relatively expensive, making them less suitable for large-scale synthesis. However, for complex, late-stage intermediates in a drug discovery program where material preservation and selectivity are paramount, they are an excellent choice.

Data Summary: Reagent Performance at a Glance

ReagentTypical ConditionsKey AdvantagesKey Limitations & Considerations
m-CPBA DCM or CHCl₃, 0 °C to RTReadily available, highly effective, well-documented.[11]Potential for over-oxidation, chemoselectivity issues, safety with pure form.[10][11]
Hydrogen Peroxide Acetic Acid, 50-70 °C"Green" (byproduct is H₂O), low cost, ideal for large scale.[12]Requires catalyst, slow kinetics, potential for thermal runaway.
Oxone® Acetone/H₂O, THF/H₂O, RTSolid, stable, easy to handle, powerful oxidant.[13]Strong, often non-selective oxidant, requires buffered conditions.
Davis Oxaziridine DCM or THF, -78 °C to RTVery mild and selective, aprotic conditions, good for sensitive substrates.[16]Stoichiometric, high cost, less atom-economical.

Validated Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific 7-azaindole derivative.

Protocol 1: N-Hydroxylation using m-CPBA

This protocol is a robust starting point for most 7-azaindole substrates.

Rationale: Dichloromethane is an excellent solvent that is relatively inert to the oxidant. Running the reaction at 0°C mitigates the exotherm and minimizes side reactions. The aqueous sodium thiosulfate quench reductively destroys any excess peroxide, while the sodium bicarbonate wash removes the acidic m-chlorobenzoic acid byproduct.

G Start Dissolve 7-azaindole in DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add m-CPBA (77%) portion-wise Cool->Add Stir Stir at 0 °C to RT (Monitor by TLC/LCMS) Add->Stir Quench Quench with aq. Na₂S₂O₃ solution Stir->Quench Wash1 Wash with aq. NaHCO₃ solution Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na₂SO₄, Filter Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Isolated Product: 7-Azaindole N-Oxide Purify->End

Caption: Experimental Workflow for m-CPBA N-Hydroxylation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 eq). Dissolve the substrate in dichloromethane (DCM, ~0.1 M).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is stable at ~0 °C.

  • Reagent Addition: Add m-CPBA (1.1–1.5 eq, commercial grade ~77%) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Workup - Quench: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess peroxide. Stir for 15 minutes.

  • Workup - Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 7-azaindole N-oxide.

Protocol 2: N-Hydroxylation using Hydrogen Peroxide

This protocol is adapted for scalability and uses more environmentally benign reagents.

Rationale: Glacial acetic acid serves as both the solvent and the catalyst to activate the H₂O₂. A slightly elevated temperature is required to achieve a reasonable reaction rate. The workup involves careful basification to neutralize the acetic acid and precipitate the product, which often has lower solubility in aqueous base than the starting material.

Step-by-Step Methodology:

  • Setup: In a flask equipped with a stir bar and a condenser, dissolve 7-azaindole (1.0 eq) in glacial acetic acid (~0.5 M).

  • Reagent Addition: To the stirring solution, add hydrogen peroxide (30-35% aqueous solution, 2.0–3.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60–70 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Workup - Precipitation: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or cautiously adding solid sodium carbonate until effervescence ceases and the pH is ~7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. The crude product (either from precipitation or extraction) can be further purified by recrystallization or chromatography.

Conclusion and Recommendations

The N-hydroxylation of 7-azaindoles is a cornerstone transformation for accessing novel and valuable derivatives in drug discovery. The choice of reagent is a strategic decision guided by the specific chemical context.

  • For routine, small-scale synthesis with robust substrates, m-CPBA remains the reliable and effective go-to reagent.

  • For large-scale, cost-sensitive applications, a catalyzed hydrogen peroxide system is superior due to its atom economy and low cost, provided that appropriate safety measures are implemented.

  • When faced with highly sensitive substrates containing other oxidizable moieties, the mild and selective nature of Davis oxaziridines justifies their cost, offering a level of precision that can salvage a late-stage synthetic route.

  • Oxone® serves as a convenient and powerful solid oxidant, providing a practical alternative to m-CPBA, especially when ease of handling is a priority.

By understanding the mechanisms, advantages, and limitations of each reagent, researchers can make informed decisions, leading to efficient, scalable, and successful synthesis of 7-azaindole N-oxides.

References

  • Asymmetric hydroxylation with m-CPBA. ResearchGate. Available at: [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. (2023-08-28). Available at: [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available at: [Link]

  • Organocatalytic C–H hydroxylation with Oxone® enabled by an aqueous fluoroalcohol solvent system. Chemical Science (RSC Publishing). (2013-11-22). Available at: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. (2023-12-19). Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. (2025-12-12). Available at: [Link]

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A Senior Application Scientist's Guide to Correlating Computational Predictions with Experimental Data for 5-Methoxypyrrolo[3,2-b]pyridin-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide uses 5-Methoxypyrrolo[3,2-b]pyridin-1-ol as a representative case study to illustrate the principles and methodologies for correlating computational predictions with experimental data. Due to the limited publicly available experimental data for this specific molecule, this document presents a hypothetical workflow and data based on established scientific principles and findings for structurally related compounds. The protocols and data herein are intended to serve as a comprehensive template for researchers undertaking similar investigations on novel chemical entities.

Introduction: Bridging the In Silico-In Vitro Gap in Drug Discovery

The pyrrolopyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1] this compound, a member of this important class of nitrogen-containing heterocycles, represents a promising starting point for drug discovery programs.[1] The journey from a promising scaffold to a viable drug candidate is, however, fraught with challenges, primarily the time and cost associated with synthesizing and testing vast numbers of derivatives.

Computational chemistry has emerged as an indispensable tool to navigate this complex landscape, offering the ability to predict molecular properties and biological activities before a compound is ever synthesized.[2][3] This in silico approach, encompassing techniques like Density Functional Theory (DFT) and molecular docking, allows for the rational design and prioritization of candidates, significantly accelerating the drug discovery pipeline.[2][4]

However, computational predictions are not infallible. The ultimate arbiter of a molecule's utility is its performance in the real world, as measured by rigorous experimental validation. This guide, therefore, provides a comprehensive framework for the synergistic use of computational predictions and experimental data, using this compound as our model system. We will delve into the causality behind our choice of computational and experimental methods, present detailed protocols, and demonstrate how to critically compare the resulting data to drive informed decisions in a drug discovery campaign.

The Iterative Workflow: A Symbiotic Relationship

The effective integration of computational and experimental approaches is not a linear process, but rather a cyclical and iterative one. Predictions from computational models guide experimental work, and the results of these experiments, in turn, are used to refine and improve the predictive power of the models.

G cluster_computational In Silico cluster_experimental In Vitro comp_pred Computational Predictions (DFT, Docking) synthesis Chemical Synthesis comp_pred->synthesis Guide Synthesis model_refine Model Refinement model_refine->comp_pred Enhance Predictive Accuracy exp_val Experimental Validation (Spectroscopy, Bioassays) synthesis->exp_val Provide Compound exp_val->model_refine Feedback for Model Improvement

Caption: Iterative workflow for computational and experimental correlation.

Part 1: Computational Predictions for this compound

Our computational investigation will focus on two key areas: predicting the fundamental physicochemical properties of the molecule using Density Functional Theory (DFT), and predicting its potential biological activity through molecular docking.

Density Functional Theory (DFT) Calculations: Understanding the Molecule's Intrinsic Properties

Causality: Before we can meaningfully interpret experimental data, we need a robust understanding of the molecule's electronic structure and geometry. DFT is a quantum mechanical modeling method that allows us to predict these properties with a good balance of accuracy and computational cost.[5][6] For this compound, we are particularly interested in:

  • Optimized Geometry: Predicting the most stable 3D conformation of the molecule.

  • Spectroscopic Properties: Predicting NMR chemical shifts and UV-Vis absorption maxima. These predictions will serve as a direct comparison to our experimental spectroscopic data, aiding in structure confirmation.

Protocol: DFT Calculations

  • Structure Preparation: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.

  • Geometry Optimization: A geometry optimization is performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G++(d,p)).[5] This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • NMR and UV-Vis Prediction: Using the optimized geometry, the NMR chemical shifts (¹H and ¹³C) and the electronic transitions (for UV-Vis spectra) are calculated using the GIAO (Gauge-Including Atomic Orbital) method for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis.

Molecular Docking: Predicting Biological Activity

Causality: The pyrrolopyridine scaffold is a known "hinge-binder" for many protein kinases, which are critical targets in oncology and immunology. We hypothesize that this compound may also exhibit kinase inhibitory activity. Molecular docking allows us to predict the binding mode and estimate the binding affinity of our molecule to a relevant kinase target.[6] This provides a rationale for which biological assays to pursue and helps in interpreting the results.

Protocol: Molecular Docking

  • Target Selection: A relevant protein kinase target is selected (e.g., a member of the Src family of kinases). The crystal structure of the protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound, obtained from the DFT optimization, is prepared by assigning atom types and charges.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose of the ligand within the active site of the protein. The program generates a series of possible binding modes and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G cluster_ligand Ligand cluster_protein Protein Target (Kinase) ligand This compound 3D Structure Charge Assignment docking Molecular Docking (e.g., AutoDock Vina) ligand:f1->docking protein PDB Structure Remove Water Add Hydrogens protein:f1->docking analysis Binding Pose & Affinity Score docking->analysis Predicts

Caption: Molecular docking workflow.

Part 2: Experimental Synthesis and Validation

The following sections detail the experimental procedures for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Characterization

A plausible synthetic route for this compound would be a multi-step process, likely involving the construction of the pyrrolopyridine core. The final product would be purified by column chromatography and its structure confirmed by a suite of spectroscopic techniques.

Protocol: Synthesis of this compound

(This is a hypothetical protocol based on general methods for synthesizing similar heterocyclic compounds.[7][8][9])

  • Starting Materials: Commercially available substituted pyridines and pyrroles would serve as starting materials.

  • Ring Formation: A key step would involve a cyclization reaction to form the fused pyrrolopyridine ring system. This could be achieved through various named reactions in organic chemistry, potentially catalyzed by a transition metal.

  • Functional Group Interconversion: Subsequent steps would involve the introduction of the methoxy and hydroxyl groups at the desired positions.

  • Purification: The crude product would be purified by flash column chromatography on silica gel.

  • Characterization: The purified product would be characterized by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Biological Evaluation: Kinase Inhibition Assay

Causality: Based on our molecular docking predictions, we will evaluate the ability of this compound to inhibit the activity of our selected kinase target. A common method for this is a biochemical kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence and absence of our test compound.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant kinase enzyme, kinase substrate (e.g., a peptide), ATP, and the test compound (this compound) dissolved in DMSO.

  • Assay Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are incubated together in an appropriate buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated. The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Part 3: Correlating Computational and Experimental Data

This is the most critical phase, where we compare our in silico predictions with our in vitro experimental results.

Spectroscopic Data Comparison

The predicted NMR and UV-Vis data from our DFT calculations are compared directly with the experimental spectra.

Parameter Computational Prediction (DFT/B3LYP/6-311G++) Experimental Data Correlation
¹H NMR (ppm) Hypothetical values based on similar structuresHypothetical valuesA good correlation would show a consistent trend, although absolute values may differ due to solvent effects and limitations of the computational method.
¹³C NMR (ppm) Hypothetical values based on similar structuresHypothetical valuesSimilar to ¹H NMR, the relative chemical shifts should be well-predicted.
UV-Vis λmax (nm) Hypothetical value from TD-DFTHypothetical valueThe predicted λmax should be in the same region as the experimental value.
Biological Activity Comparison

The predicted binding affinity from molecular docking is compared with the experimentally determined IC₅₀ value.

Parameter Computational Prediction (Molecular Docking) Experimental Data (Kinase Assay) Correlation
Binding Affinity (kcal/mol) Hypothetical value (e.g., -8.5 kcal/mol)N/AWhile not a direct comparison, a more negative binding affinity generally correlates with a lower IC₅₀.
Predicted Interactions Hydrogen bond with hinge region, hydrophobic interactions.N/AThe predicted binding mode provides a structural rationale for the observed activity.
IC₅₀ (µM) N/AHypothetical value (e.g., 0.5 µM)This is the experimental measure of potency.

Conclusion and Future Directions

This guide has outlined a comprehensive and iterative workflow for correlating computational predictions with experimental data for a novel compound, this compound. A strong correlation between the predicted and experimental data would validate our computational models, providing a solid foundation for a structure-activity relationship (SAR) study. Discrepancies, on the other hand, are equally valuable, as they highlight areas where our computational models can be improved, for instance, by using more advanced computational methods or refining the docking protocol.

The ultimate goal is to create a robust, validated model that can accurately predict the properties and activities of new derivatives of the this compound scaffold. This will enable the rational design of more potent and selective compounds, accelerating the journey from a promising hit to a potential drug candidate. The principles and protocols detailed herein provide a roadmap for researchers to confidently navigate this exciting and challenging endeavor.

References

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A Senior Application Scientist's Guide to Pyrrolopyrimidine Characterization: A Head-to-Head Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel pyrrolopyrimidine scaffolds is a cornerstone of successful research and development. These nitrogen-containing heterocyclic compounds are privileged structures in medicinal chemistry, forming the core of numerous targeted therapies. The journey from a promising synthetic route to a well-characterized lead candidate, however, is paved with analytical challenges. The choice of analytical technique is not merely a procedural step but a critical decision that dictates the quality and reliability of the resulting data.

This guide provides a head-to-head comparison of the most pivotal analytical techniques for pyrrolopyrimidine characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure a comprehensive and trustworthy resource.

The Analytical Workflow: A Synergistic Approach

The characterization of a novel pyrrolopyrimidine is rarely accomplished with a single technique. Instead, a synergistic workflow is employed, where each method provides a unique and complementary piece of the structural puzzle. The relationship between these techniques can be visualized as a logical progression from initial purity assessment and molecular weight determination to detailed structural elucidation and definitive stereochemical assignment.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Definitive Confirmation HPLC HPLC (Purity & Quantification) MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS Purified Sample NMR NMR Spectroscopy (Connectivity & 2D Structure) MS->NMR Elemental Composition XRay X-ray Crystallography (3D Structure & Absolute Stereochemistry) NMR->XRay Proposed Structure for Confirmation

Caption: A typical analytical workflow for pyrrolopyrimidine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including pyrrolopyrimidines.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Core Principles & Rationale

NMR exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure. For pyrrolopyrimidines, the nitrogen atoms significantly influence the chemical shifts of adjacent protons and carbons, making NMR an invaluable tool for confirming the successful synthesis of the heterocyclic core.

Experimental Protocol: A Self-Validating System

A comprehensive NMR analysis of a novel pyrrolopyrimidine involves a suite of experiments to build a complete structural picture.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrrolopyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum. This provides information on the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity or splitting pattern).[2]

    • Causality: The chemical shifts of protons on the pyrrolo and pyrimidine rings are indicative of the electronic nature of the fused system and its substituents. Coupling constants (J-values) between adjacent protons provide crucial information about their connectivity and dihedral angles, which can help in determining the relative stereochemistry.[2]

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. This reveals the number of unique carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time.

    • Causality: The chemical shifts of the carbons in the pyrrolopyrimidine core are highly characteristic and can be used to distinguish between different isomers.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is essential for tracing out proton-proton spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[3] It provides a direct link between the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[3] This is crucial for connecting different structural fragments and establishing the overall carbon skeleton of the pyrrolopyrimidine.

    • Causality: The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecule's connectivity, acting as a self-validating system for the proposed structure.[4][5]

NMR_Workflow H1 1H NMR (Proton Environments & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: The synergistic use of 1D and 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is an indispensable technique that provides the exact molecular weight and elemental composition of a compound.[6] For novel pyrrolopyrimidines, high-resolution mass spectrometry (HRMS) is the gold standard.

Core Principles & Rationale

MS measures the mass-to-charge ratio (m/z) of ionized molecules. In HRMS, this measurement is extremely accurate, allowing for the determination of the elemental formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[7]

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified pyrrolopyrimidine in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for the polar nature of many pyrrolopyrimidine derivatives.

  • Mass Analysis:

    • Acquire a full scan mass spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Causality: The high mass accuracy of these instruments allows for the calculation of a unique elemental formula that matches the measured m/z value, providing strong evidence for the identity of the synthesized compound.

  • Tandem MS (MS/MS):

    • If further structural confirmation is needed, perform a tandem MS experiment. The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.

    • Causality: The fragmentation pattern is characteristic of the molecule's structure. For pyrrolopyrimidines, fragmentation often involves the cleavage of substituent groups and characteristic ruptures of the heterocyclic rings, providing clues about the location of substituents.[8] The observed fragmentation pathways must be consistent with the proposed structure, thus validating the NMR data.

High-Performance Liquid Chromatography (HPLC): The Guardian of Purity

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying the components in a mixture.[9] In the context of pyrrolopyrimidine characterization, its primary role is to assess the purity of the synthesized compound.

Core Principles & Rationale

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By carefully selecting the column and mobile phase, a high degree of separation can be achieved. A detector, typically a UV-Vis detector for aromatic compounds like pyrrolopyrimidines, measures the amount of each component as it elutes from the column.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Method Development:

    • Select a suitable reversed-phase column (e.g., C18).

    • Develop a mobile phase gradient, typically using a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

    • Optimize the gradient, flow rate, and detection wavelength to achieve good separation of the main compound from any impurities.

  • Sample Analysis:

    • Prepare a solution of the pyrrolopyrimidine derivative of a known concentration.

    • Inject the solution into the HPLC system and record the chromatogram.

  • Data Interpretation:

    • The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of >95% is often required.

    • Causality: The retention time of the compound is a characteristic property under a specific set of HPLC conditions and can be used for identification. The area under the peak is proportional to the concentration, allowing for quantification. The presence of other peaks indicates impurities, and their separation validates the purity of the sample used for other characterization techniques.[10][11]

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS can provide a comprehensive picture of the 2D structure of a molecule, single-crystal X-ray crystallography provides an unambiguous determination of its 3D structure in the solid state.[12] For chiral pyrrolopyrimidines, it is the only technique that can definitively determine the absolute stereochemistry.[12]

Core Principles & Rationale

X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Crystal Growth:

    • This is often the most challenging step. It involves slowly crystallizing the purified pyrrolopyrimidine from a suitable solvent or solvent system. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data are used to solve the crystal structure, yielding a 3D model of the molecule.

    • Causality: The resulting structure provides precise bond lengths, bond angles, and torsional angles. For chiral molecules, the Flack parameter can be used to determine the absolute configuration with high confidence.[13] The experimentally determined 3D structure serves as the ultimate validation for the structural hypotheses derived from NMR and MS data.[14]

Head-to-Head Comparison of Techniques

Technique Information Provided Strengths Limitations Application to Pyrrolopyrimidines
NMR Spectroscopy Connectivity, 2D structure, stereochemistry, conformational dynamicsProvides the most detailed structural information in solution.[4]Relatively low sensitivity, complex spectra can be difficult to interpret.[15][16]Essential for determining the core structure, substituent positions, and relative stereochemistry.
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsHigh sensitivity, provides exact mass and formula.[17]Isomers can be difficult to distinguish, provides limited stereochemical information.[18]Confirms the molecular formula of the synthesized compound and helps to identify impurities.
HPLC Purity, quantification, separation of mixturesHigh resolution, sensitive, and quantitative.[19]Provides limited structural information.Crucial for assessing the purity of the final compound and for monitoring reaction progress.
X-ray Crystallography 3D structure, absolute stereochemistry, bond lengths and anglesProvides an unambiguous 3D structure.[12]Requires a suitable single crystal, which can be difficult to obtain.[20]The "gold standard" for definitive structure confirmation and absolute stereochemistry determination.

Conclusion

The characterization of novel pyrrolopyrimidine derivatives is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. While NMR spectroscopy provides the foundational blueprint of the molecule's connectivity, mass spectrometry confirms its elemental composition. HPLC stands as the vigilant gatekeeper of purity, ensuring that the material under investigation is suitable for further analysis and biological testing. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.

As a senior application scientist, I advocate for a holistic approach to characterization. Understanding the strengths and limitations of each technique, and more importantly, how they complement one another, is paramount. This integrated workflow not only ensures the scientific integrity of the data but also accelerates the drug discovery and development process by providing a comprehensive and trustworthy understanding of the molecules that hold the promise of new therapies.

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A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its ability to act as a bioisostere of indole with modulated physicochemical properties.[1] This guide provides a comparative analysis of the synthetic efficiency of various routes to substituted 7-azaindoles, offering field-proven insights and experimental data to inform strategic decisions in drug discovery and development.

Introduction: The Strategic Importance of 7-Azaindoles

7-Azaindoles, or 1H-pyrrolo[2,3-b]pyridines, are heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their structural similarity to indoles allows them to mimic the parent structure in biological interactions, while the presence of the pyridine nitrogen can enhance solubility, improve metabolic stability, and provide an additional point for hydrogen bonding, thereby modulating potency and pharmacokinetic profiles.[1][2] Consequently, efficient and versatile synthetic access to this scaffold is of paramount importance.

This guide will dissect and benchmark several key synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings, providing a clear rationale for methodological choices based on factors such as yield, substrate scope, step economy, and scalability.

Classical Cyclization Strategies: The Foundation of 7-Azaindole Synthesis

Traditional methods for indole synthesis have been adapted for their aza-analogs, though often with limitations due to the electron-deficient nature of the pyridine ring.[2][3]

The Fischer Indole Synthesis: A Workhorse with Caveats

The Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of an arylhydrazone.[4][5] For 7-azaindoles, this translates to the cyclization of a 2-pyridylhydrazone.

Mechanism Insight: The reaction proceeds via the formation of a hydrazone from an arylhydrazine and a carbonyl compound, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[4] The electron-withdrawing nature of the pyridine ring can hinder the key[6][6]-sigmatropic rearrangement step, often requiring harsh reaction conditions and resulting in lower yields compared to indole synthesis.[7]

Experimental Data Snapshot:

Starting MaterialsCatalyst/ConditionsProductYieldReference
2-Pyridinylhydrazine, AcetoneAlumina, Fluorinated Alumina2-Methyl-7-azaindoleLow[6]
2-Pyridinylhydrazine, Ketone 30 160°C, 9h7-Azaindole derivative 31 71%[6]

Assessment: While historically significant, the Fischer synthesis for 7-azaindoles is often limited by low yields and the need for high temperatures. However, for specific substrates, it can be an effective method.[6] The development of heterogeneous catalysts has shown some promise in improving yields, though this approach is not universally applicable.[6]

Madelung and Related Cyclizations

The Madelung synthesis, involving the intramolecular cyclization of an N-acyl-o-toluidine, and its variations, have also been applied to the synthesis of 7-azaindoles. These methods typically require strong bases and high temperatures. A modified Madelung approach has been used to prepare 6-methyl-7-azaindole.[6]

Modern Era: Transition-Metal Catalysis and Novel Domino Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of 7-azaindoles, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.[3][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Heck couplings, have become powerful tools for constructing the 7-azaindole core.[7][8] These methods typically involve the formation of a key C-C or C-N bond to construct the pyrrole ring onto a pre-functionalized pyridine.

General Workflow:

Caption: General workflow for palladium-catalyzed synthesis of 7-azaindoles.

Sonogashira Coupling: A prominent strategy involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization. This approach offers good yields and allows for the introduction of diverse substituents at the 2-position of the 7-azaindole.[1][8]

Experimental Data for Sonogashira/Cyclization:

Pyridine SubstrateAlkyneCatalyst/ConditionsProductYieldReference
2-Amino-3-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Phenyl-7-azaindoleGood[8]
3-Iodopyridine derivativep-FluorophenylacetylenePd catalyst2-(p-Fluorophenyl)-7-azaindole-[1]

Suzuki Coupling: The Suzuki coupling of a 2-chloroaminopyridine with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, provides a protecting-group-free route to a variety of azaindoles.[8]

Assessment: Transition-metal-catalyzed methods, particularly those involving palladium, offer significant advantages in terms of efficiency, flexibility, and functional group compatibility for the synthesis of substituted 7-azaindoles.[7]

C-H Activation Strategies

More recently, direct C-H activation has emerged as a powerful and atom-economical approach for the synthesis of 7-azaindoles.[3] These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Rhodium and palladium catalysis have been successfully employed for the C-H activation/cyclization of N-aryl enamines to afford the 7-azaindole core with high regioselectivity and good yields.[3]

Caption: C-H activation approach to 7-azaindoles.

Domino Reactions: A One-Pot Approach

Domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient strategy for constructing complex molecules. A novel one-pot method for the selective synthesis of 7-azaindoles has been developed from readily available 2-fluoro-3-methylpyridine and arylaldehydes.[2]

Key Finding: The chemoselectivity of this reaction is remarkably controlled by the choice of base. The use of KN(SiMe₃)₂ favors the formation of 7-azaindoles, while LiN(SiMe₃)₂ leads to the corresponding 7-azaindolines.[2]

Experimental Data for Domino Reaction:

Pyridine SubstrateAldehydeBaseProductYield (Assay)Reference
2-Fluoro-3-picolineBenzaldehydeKN(SiMe₃)₂2-Phenyl-7-azaindole56%[2]
2-Fluoro-3-picolineBenzaldehydeLiN(SiMe₃)₂2-Phenyl-7-azaindoline56%[2]

Assessment: This domino reaction offers a streamlined and efficient route to N-H free 7-azaindoles, avoiding the use of stoichiometric oxidants and providing a handle for further N-functionalization.[2]

Experimental Protocols

Representative Protocol for Sonogashira Coupling and Cyclization to a 2-Substituted 7-Azaindole

This protocol is adapted from the general principles outlined in the literature for the synthesis of 2-substituted 7-azaindole derivatives.[8]

  • Reaction Setup: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF or Et₃N) is added the terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Reaction Execution: The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-12 hours), monitoring the progress by TLC or LC-MS.

  • Cyclization: After the coupling reaction is complete, a base (e.g., KOt-Bu or NaH) is added to the reaction mixture, and it is heated to induce cyclization.

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Protocol for the Domino Synthesis of 2-Phenyl-7-azaindole

This protocol is based on the method developed by Xie and coworkers.[2]

  • Reaction Setup: In a glovebox, a reaction tube is charged with KN(SiMe₃)₂ (3.0 eq).

  • Reagent Addition: Anhydrous diisopropyl ether is added, followed by 2-fluoro-3-picoline (1.0 eq) and benzaldehyde (1.0 eq).

  • Reaction Execution: The tube is sealed and heated at 110 °C for 12 hours.

  • Workup and Purification: The reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired 2-phenyl-7-azaindole.

Comparative Analysis and Future Outlook

Synthetic RouteKey AdvantagesKey LimitationsIdeal Application
Fischer Indole Synthesis Utilizes simple starting materials.Often requires harsh conditions, limited scope, and can give low yields.[2][7]Specific substrates where high temperatures are tolerated.
Palladium-Catalyzed Cross-Coupling Mild conditions, broad substrate scope, good functional group tolerance, high yields.[7]Requires pre-functionalized starting materials, potential for catalyst contamination.Versatile synthesis of a wide range of substituted 7-azaindoles.
C-H Activation High atom economy, avoids pre-functionalization.[3]Can require specific directing groups, catalyst development is ongoing.Streamlined synthesis where C-H bonds are accessible.
Domino Reactions High step economy, one-pot procedure, avoids oxidants.[2]Substrate scope may be more limited than stepwise approaches.Rapid and efficient synthesis of specific 7-azaindole scaffolds.

The synthesis of substituted 7-azaindoles has evolved significantly, with modern transition-metal-catalyzed methods and innovative domino reactions offering superior efficiency and versatility compared to classical approaches. The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Future developments will likely focus on further expanding the scope of C-H activation and domino reactions, as well as developing more sustainable and cost-effective catalytic systems.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Estevez, V., Villacampa, M., & Menendez, J. C. (2018).
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Xie, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. The Royal Society of Chemistry.
  • (2018).
  • Collum, D. B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 133(40), 15990-15993.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.